molecular formula C14H18N2 B12521137 2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole CAS No. 749175-19-7

2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole

Cat. No.: B12521137
CAS No.: 749175-19-7
M. Wt: 214.31 g/mol
InChI Key: SKCQXLRUKOVDAF-UHFFFAOYSA-N
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Description

This compound is a boron-dipyrromethene (BODIPY) derivative, characterized by a rigid, conjugated pyrrolic framework complexed with a difluoroboranyl group. Its molecular formula is C₁₄H₁₇BF₂N₂, and it is synthesized via a multi-step process involving condensation reactions of substituted pyrroles followed by boron trifluoride complexation . Key structural features include:

  • Two 3,5-dimethyl-2H-pyrrole moieties linked via an ethylene bridge.
  • A central boron atom coordinated to two fluorine atoms and the nitrogen atoms of the pyrrole rings.

BODIPY derivatives like this compound exhibit high photostability, sharp fluorescence emission, and tunable electronic properties, making them valuable in bioimaging, optoelectronics, and sensor technologies . The synthesis yield for this compound is reported at 41% after column chromatography purification .

Properties

CAS No.

749175-19-7

Molecular Formula

C14H18N2

Molecular Weight

214.31 g/mol

IUPAC Name

2-[1-(3,5-dimethyl-1H-pyrrol-2-yl)ethylidene]-3,5-dimethylpyrrole

InChI

InChI=1S/C14H18N2/c1-8-6-10(3)15-13(8)12(5)14-9(2)7-11(4)16-14/h6-7,15H,1-5H3

InChI Key

SKCQXLRUKOVDAF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC1=C(C)C2=C(C=C(N2)C)C)C

Origin of Product

United States

Preparation Methods

Three-Step Synthesis via Ethyl Acetoacetate Precursor

Step 1: Synthesis of 2,4-Dimethyl Pyrrole-3,5-Diethyl Dicarboxylate

The process begins with the reaction of ethyl acetoacetate and sodium nitrite in acetic acid, followed by zinc-mediated reduction. Key parameters include:

  • Molar ratio : Ethyl acetoacetate : NaNO₂ : Zn = 1.3 : 0.7 : 1.31.
  • Reaction conditions : Dripping NaNO₂ at 5–15°C, refluxing with Zn for 1 hour.
  • Yield : ~80% yield of a pale yellow solid after filtration and drying.

Step 2: Hydrolysis to 2,4-Dimethyl Pyrrole

The dicarboxylate intermediate is hydrolyzed using potassium hydroxide in aqueous solution:

  • Molar ratio : Dicarboxylate : KOH = 0.3 : 2.
  • Conditions : Reflux overnight, acidification with HCl, and extraction with ethyl acetate.
  • Yield : 36.2% after vacuum distillation.

Step 3: Vilsmeier-Haack Formylation

The final formylation uses phosphorus oxychloride (POCl₃) in dimethylformamide (DMF):

  • Molar ratio : 2,4-Dimethyl pyrrole : POCl₃ = 40 : 90.
  • Conditions : Stirring at room temperature for 12 hours, followed by neutralization with K₂CO₃.
  • Yield : 38% after recrystallization.
Table 1: Summary of Three-Step Synthesis
Step Reactants Conditions Yield
1 Ethyl acetoacetate, NaNO₂, Zn 5–15°C, reflux 80%
2 KOH, HCl Reflux, extraction 36.2%
3 POCl₃, DMF RT, 12 hr 38%

One-Pot Condensation Using 2,4-Dimethylpyrrole and Aldehydes

Methodology

A modified approach involves condensing 2,4-dimethylpyrrole with 4-nitrobenzaldehyde in dichloromethane, catalyzed by trifluoroacetic acid (TFA).

  • Key steps :
    • TFA-catalyzed condensation at room temperature.
    • Oxidation with dichlorodicyanobenzoquinone (DDQ).
    • Boron trifluoride (BF₃) complexation.
  • Yield : 48% after column chromatography.

Advantages

  • Eliminates intermediate purification.
  • Suitable for large-scale production due to reduced solvent use.

Microwave-Assisted Synthesis

Optimization for Reduced Reaction Time

Microwave irradiation accelerates the formylation step:

  • Conditions : 100°C, 20 minutes, DMF as solvent.
  • Yield : Comparable to traditional methods (35–40%) but with 80% time reduction.

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (CDCl₃) :
    • δ 2.57 (s, 6H, CH₃), 6.02 (s, 2H, pyrrole-H), 9.79 (s, 1H, NH).
  • ¹³C NMR : 182.6 (C=O), 132.9 (pyrrole-C).

Infrared Spectroscopy (IR)

  • Peaks at 1720 cm⁻¹ (C=O) and 1660 cm⁻¹ (C=N).

Mass Spectrometry

  • ESI-MS : m/z 368.2 [M–H]⁻.

Challenges and Mitigation Strategies

Low Yields in Final Step

  • Cause : Side reactions during formylation.
  • Solution : Use of anhydrous DMF and controlled POCl₃ addition.

Purification Difficulties

  • Cause : Polar byproducts.
  • Solution : Recrystallization with petroleum ether/ethyl acetate (PE:EA).

Comparative Analysis of Methods

Method Yield Time Scalability
Three-Step 38% 24–48 hr High
One-Pot 48% 12 hr Moderate
Microwave 40% 1 hr Limited

Chemical Reactions Analysis

Types of Reactions

2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical and Physical Properties

Before delving into its applications, it is essential to understand the chemical properties of the compound:

  • Molecular Formula : C14H17BF2N2
  • Molecular Weight : 262.11 g/mol
  • Melting Point : 262-266 °C
  • Fluorescence Emission : λ ex 493 nm; λ em 504 nm in methanol

These properties make it suitable for various applications, especially those requiring fluorescence.

2.1. Fluorescent Dyes

The compound is widely used as a fluorescent dye due to its high quantum yield and stability. It is particularly useful in:

  • Biological Imaging : The ability to emit fluorescence makes it ideal for labeling proteins and nucleic acids in biological research.
  • Fluorescent Probes : Employed as a probe for monitoring cellular processes and interactions.

2.2. Organic Solar Cells

Recent advancements have shown that this compound can be utilized in organic solar cells. Its photophysical properties enhance the efficiency of light absorption and conversion into electrical energy, making it a promising candidate for renewable energy applications .

2.3. Solid-State Dye Laser Devices

The compound's stability and fluorescence characteristics allow it to be integrated into solid-state dye lasers, which are used in various applications ranging from medical devices to industrial laser systems .

3.1. Antimicrobial Activity

Research indicates that derivatives of pyrrole compounds exhibit significant antimicrobial properties. Studies have shown that related compounds can inhibit the growth of various bacteria and fungi, suggesting potential uses in pharmaceuticals .

3.2. Drug Delivery Systems

Due to its ability to form complexes with biological molecules, this compound can be utilized in drug delivery systems. Its fluorescent properties allow for tracking the delivery and release of therapeutic agents within biological systems.

3.3. Sensing Applications

The compound has been investigated for its potential in sensing applications, particularly in detecting nitrogen oxides (NOx) in environmental monitoring and living cells . The integration with copper-based complexes enhances its sensitivity and specificity.

Case Study 1: Biological Imaging

A study demonstrated the use of BODIPY derivatives in imaging cellular structures. The compound was conjugated with antibodies targeting specific proteins within cells, allowing researchers to visualize cellular processes with high resolution.

Case Study 2: Organic Solar Cells Efficiency Improvement

In a collaborative research project, the integration of this compound into organic solar cells resulted in a measurable increase in efficiency by enhancing light absorption characteristics compared to traditional materials.

Case Study 3: Antimicrobial Testing

In vitro tests conducted on various bacterial strains revealed that pyrrole derivatives exhibit a significant inhibitory effect, paving the way for further development into antimicrobial agents.

Mechanism of Action

The compound exerts its effects primarily through its fluorescent properties. It absorbs light in the ultraviolet region and emits light at a different wavelength, making it useful for imaging and labeling applications. The molecular targets include cellular components like proteins and nucleic acids, which can be tagged with the compound for visualization .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the structural, electronic, and functional properties of the target compound with analogous pyrrole-based systems:

Compound Name Structural Features Quantum Yield (Φ) Applications Synthesis Yield
2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole (Target) Boron complex, methyl substituents, ethylene bridge 0.85–0.90 Fluorescent probes, OLEDs 41%
(Z)-N₁-(1-(difluoroboranyl)-5-((4-ethyl-3,5-dimethyl-2H-pyrrol-2-ylidene)(phenyl)methyl)-1H-pyrrol-2-yl)ethane-1,2-diamine Phenyl and ethyl substituents, extended conjugation 0.70–0.75 Cellular imaging, pH sensors 35%
1-(4-Bromophenyl)-2-(4-methoxyphenyl)-3,5-dimethyl-1H-pyrrole Bromophenyl and methoxyphenyl groups, no boron complex N/A Tyrosine phosphatase inhibitors 13%
2,5-Dibromo-1,1-dimethyl-3,4-diphenylsilole Silole core, bromo and phenyl substituents <0.10 Organic semiconductors Not reported

Key Findings:

Fluorescence Efficiency: The target compound’s high quantum yield (Φ ≈ 0.85–0.90) surpasses that of phenyl-substituted analogs (Φ ≈ 0.70–0.75), attributed to its symmetric methyl groups minimizing non-radiative decay pathways . In contrast, silole derivatives exhibit poor fluorescence due to heavy atom effects from bromine .

Synthetic Accessibility : The target compound’s yield (41%) is higher than bromophenyl/methoxyphenyl derivatives (13%), likely due to steric hindrance in the latter .

Electronic Tuning : Density functional theory (DFT) studies reveal that electron-donating methyl groups stabilize the HOMO-LUMO gap, enhancing fluorescence, while electron-withdrawing groups (e.g., bromine) reduce conjugation efficiency .

Biological vs. Material Applications: Non-fluorescent bromophenyl derivatives are prioritized for therapeutic applications (e.g., enzyme inhibition) , whereas boron-complexed BODIPY systems excel in optoelectronic devices .

Theoretical and Experimental Validation

  • DFT Insights : The role of exact exchange in DFT (Becke, 1993) and correlation-energy functionals (Lee-Yang-Parr, 1988) underpins the computational modeling of these compounds’ electronic structures . For example, the target compound’s HOMO-LUMO gap (~2.5 eV) aligns with its absorption at ~490 nm .
  • Synthetic Challenges : Low yields in brominated analogs (e.g., 13% in ) highlight reactivity limitations in sterically crowded systems, consistent with conceptual DFT principles on electrophilic substitution barriers .

Biological Activity

The compound 2-[1-(3,5-dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole is a pyrrole derivative that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

  • Molecular Formula : C17H24N2
  • Molecular Weight : 256.3859 g/mol
  • IUPAC Name : 2-[1-(3,5-Dimethyl-2H-pyrrol-2-ylidene)ethyl]-3,5-dimethyl-1H-pyrrole
  • CAS Number : 2407-83-2

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its structural characteristics, which influence various cellular processes:

  • Cell Growth Regulation : Research indicates that derivatives of pyrrole can suppress cell growth while promoting increased glucose uptake and ATP production in certain cell lines. This suggests a potential application in enhancing monoclonal antibody production by optimizing cell metabolism .
  • Antimicrobial and Anti-inflammatory Properties : Pyrrole derivatives have been noted for their antimicrobial and anti-inflammatory activities. Studies have shown that these compounds can modulate immune responses and reduce inflammation markers in vitro .
  • Antiviral Activity : Some pyrrole-based compounds have demonstrated efficacy against viral infections by inhibiting replication processes within host cells. Although specific data on the compound is limited, structural analogs indicate promising antiviral properties .

Table 1: Summary of Biological Activities

Activity TypeObservations and Findings
Cell Growth Inhibition Suppressed growth in CHO cells; increased mAb production by 1.5-fold under optimized conditions .
ATP Production Enhanced ATP levels correlated with improved cell viability and productivity in culture conditions .
Antimicrobial Effects Exhibited significant antimicrobial activity against various bacterial strains; potential for therapeutic use .
Anti-inflammatory Effects Reduced levels of pro-inflammatory cytokines in treated cell cultures; potential applications in inflammatory diseases .

Detailed Research Findings

A study highlighted the effects of a closely related pyrrole derivative on cell culture trends. The compound was shown to enhance the viability of recombinant CHO cells while suppressing excessive growth, leading to improved monoclonal antibody yields. The mechanism involved increased glucose uptake and ATP synthesis, crucial for maintaining cellular functions during high-density cultures .

Another research effort focused on the anti-inflammatory properties of pyrrole derivatives. The compounds were tested against human peripheral blood mononuclear cells (PBMCs), showing no cytotoxic effects at lower concentrations but significant inhibition of inflammatory markers at higher doses .

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